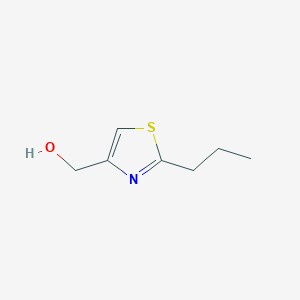
(2-Propylthiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propylthiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of (2-Propylthiazol-4-yl)methanol is not fully understood. However, it has been reported to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is important for cognitive function. Moreover, (2-Propylthiazol-4-yl)methanol has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that (2-Propylthiazol-4-yl)methanol has various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Moreover, it has been reported to have antibacterial and antifungal properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms. Additionally, (2-Propylthiazol-4-yl)methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Propylthiazol-4-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques. Moreover, it has been extensively studied in vitro and in vivo, which makes it a useful tool for investigating the mechanisms of neurodegenerative diseases and other disorders. However, (2-Propylthiazol-4-yl)methanol has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on (2-Propylthiazol-4-yl)methanol. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of (2-Propylthiazol-4-yl)methanol derivatives with improved solubility and efficacy is an area of interest. Furthermore, the development of metal complexes using (2-Propylthiazol-4-yl)methanol as a ligand may have potential applications in catalysis and material science.
Conclusion:
In conclusion, (2-Propylthiazol-4-yl)methanol is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Moreover, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases and other disorders, as well as an antibacterial and antifungal agent. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Applications De Recherche Scientifique
(2-Propylthiazol-4-yl)methanol has been used in scientific research for various applications. It has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied as an antibacterial and antifungal agent, as well as a potential anti-cancer agent. Moreover, (2-Propylthiazol-4-yl)methanol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
166591-38-4 |
|---|---|
Nom du produit |
(2-Propylthiazol-4-yl)methanol |
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(2-propyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3 |
Clé InChI |
RPPOJEFDGPQTCV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CS1)CO |
SMILES canonique |
CCCC1=NC(=CS1)CO |
Synonymes |
4-Thiazolemethanol, 2-propyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

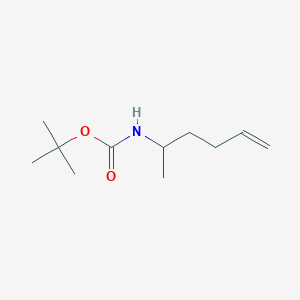
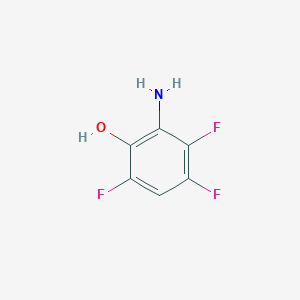
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

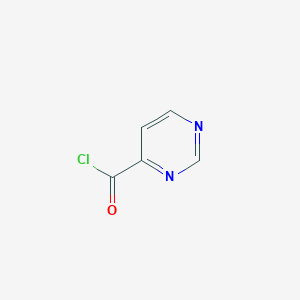
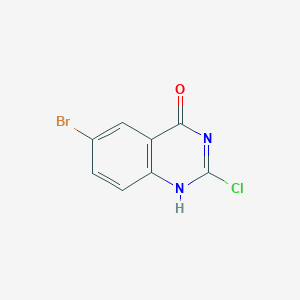
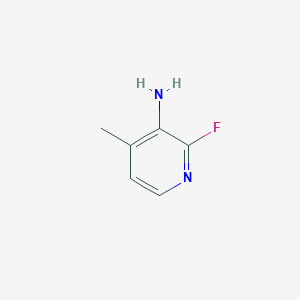
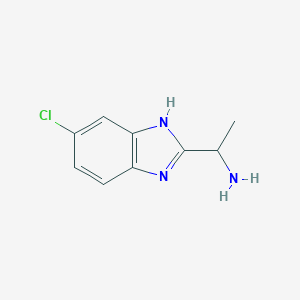
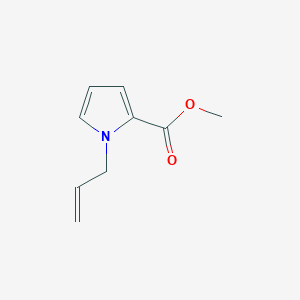
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
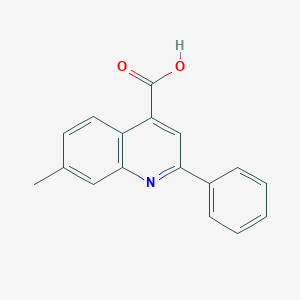
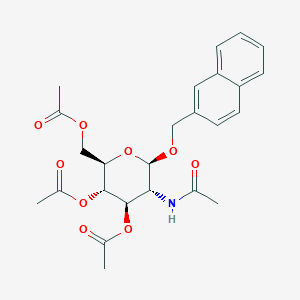
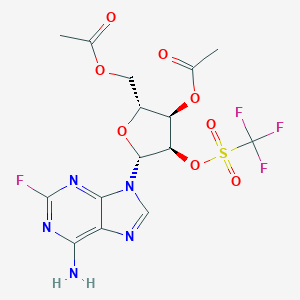
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)